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Compound of Interest

Compound Name: Ethyl 3-hydrazinylbenzoate

Cat. No.: B1342943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a
validated synthetic route for Ethyl 3-hydrazinylbenzoate (CAS No: 90556-87-9). This
compound serves as a key intermediate in the synthesis of various heterocyclic compounds
with potential applications in medicinal chemistry and drug development. The following sections
present its known spectroscopic data, a detailed experimental protocol for its preparation, and
a logical workflow for its analysis.

Spectroscopic Data

The spectroscopic data for Ethyl 3-hydrazinylbenzoate is summarized below. While
experimental *H NMR data is available, experimental 13C NMR, IR, and Mass Spectrometry
data for this specific compound are not widely reported in the literature. Therefore, predicted
data and analysis of analogous compounds are provided to offer a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Ethyl 3-hydrazinylbenzoate
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Chemical Coupling
. .. Number of . Data
Shift (8) Multiplicity Constant Assighment
Protons Source
ppm (J) Hz
Experimental[
10.30 s 2H -NH:
1]
Experimental[
7.58-7.50 m 2H Ar-H
1]
Experimental[
7.43 t 7.8 1H Ar-H
1]
Experimental[
7.22 d 7.6 1H Ar-H
1]
Experimental[
4.30 q 7.1 2H -O-CH2-CHs 0
Experimental[
1.31 t 7.1 3H -O-CH2-CHs

1]

Note: The spectrum was recorded in DMSO-de at 400 MHz.[1]

Table 2: Predicted 13C NMR Spectroscopic Data for Ethyl 3-hydrazinylbenzoate
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Chemical Shift (8) ppm Assighment
~165 C=0 (ester)
~150 C-NHNH:
~130 Aromatic CH
~129 Aromatic C-CO
~120 Aromatic CH
~118 Aromatic CH
~115 Aromatic CH
~61 -O-CHa-

~14 -CHs

Note: Predicted values are based on computational models and analysis of similar structures,

such as ethyl 3-aminobenzoate and other phenylhydrazine derivatives. Actual experimental

values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted and Analogous IR Absorption Bands for Ethyl 3-hydrazinylbenzoate

Wavenumber (cm~?)

Intensity Assignment

N-H stretching (hydrazinyl

3400-3200 Strong, Broad

group)
3100-3000 Medium Aromatic C-H stretching

) Aliphatic C-H stretching (ethyl

2980-2850 Medium

group)
~1715 Strong C=0 stretching (ester)
1620-1580 Medium-Strong C=C stretching (aromatic ring)
~1250 Strong C-O stretching (ester)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1342943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: The predicted data is based on typical vibrational frequencies for the functional groups
present in the molecule.

Mass Spectrometry (MS)

The expected mass spectrum of Ethyl 3-hydrazinylbenzoate would show a molecular ion
peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for Ethyl 3-hydrazinylbenzoate

miz Interpretation
180.09 [M]* (Molecular lon)
151.08 [M - C2Hs]*

135.05 [M - OCzHs]*
121.06 [M - C2Hs02]*
106.07 [C7HsN]*

Note: The fragmentation pattern is predicted based on the structure of the molecule. The
molecular formula is CoH12N202 and the exact mass is 180.0899 g/mol .

Experimental Protocols

The following section details the synthetic procedure for Ethyl 3-hydrazinylbenzoate and the
general methods for acquiring the spectroscopic data.

Synthesis of Ethyl 3-hydrazinylbenzoate

This synthesis is adapted from a procedure described in patent literature.[1]
Reaction Scheme:
Materials:

e Ethyl 3-aminobenzoate
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Sodium nitrite (NaNOz2)

Hydrochloric acid (HCI), 6N

Stannous chloride monohydrate (SnClz-Hz20)

Sodium hydroxide (NaOH), 30% solution

Ethyl acetate (EtOAC)

Water (H20)

Ice

Procedure:

A suspension of ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCI (30 mL) is cooled in
an ice bath with stirring.

A solution of NaNO:2 (1.52 g, 22.0 mmol) in H20 (10 mL) is added dropwise to the
suspension over 10 minutes, maintaining the temperature at O °C.

The reaction mixture is stirred for an additional 30 minutes at 0 °C.

A suspension of SnClz2-H20 (9.0 g, 40.0 mmol) in 6N HCI (30 mL) is then added slowly to the
reaction mixture.

The resulting suspension is stirred at 0 °C for 2 hours.

The pH of the mixture is adjusted to 9-10 by the addition of a 30% NaOH solution.

The product is extracted with EtOAc (2 x 300 mL).

The organic layers are combined, and the mixture is filtered.

The solid product is dried under reduced pressure to yield Ethyl 3-hydrazinylbenzoate as a
yellow solid (3.30 g, 91.7% yield).[1]
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Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 'H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
e The sample is dissolved in a suitable deuterated solvent, such as DMSO-des or CDCls.

o Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

e Samples can be analyzed as a KBr pellet, a thin film on a salt plate (for oils), or using an
Attenuated Total Reflectance (ATR) accessory for solids.

e Absorbance is measured in wavenumbers (cm™2).
Mass Spectrometry (MS):

o Mass spectra are obtained using a mass spectrometer, with common ionization techniques
being Electron lonization (EIl) or Electrospray lonization (ESI).

e High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of Ethyl 3-hydrazinylbenzoate.
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Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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